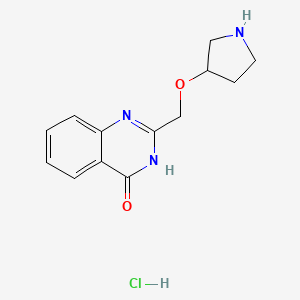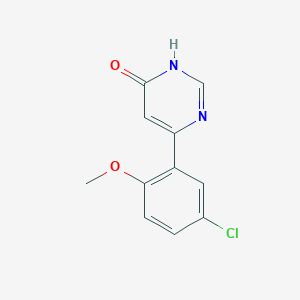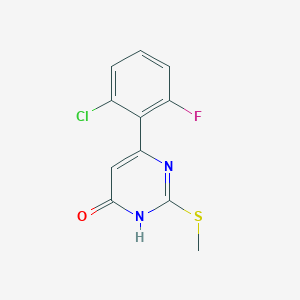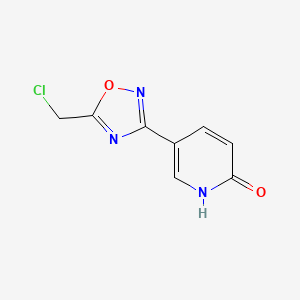
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
Vue d'ensemble
Description
“2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one” is a complex organic compound that features a pyrimidine ring fused with a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through a cyclization reaction.
Thioether Formation:
Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, which can be accomplished through a condensation reaction with suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyran ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of “2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one” would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one: shares structural similarities with other pyrimidine and pyran derivatives.
Thymine: A naturally occurring pyrimidine base found in DNA.
Uracil: Another pyrimidine base found in RNA.
Uniqueness
The uniqueness of “this compound” lies in its combined pyran and pyrimidine structure, which may confer unique chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-2-10(16)13-11(12-6)18-5-7-3-8(14)9(15)4-17-7/h2-4,15H,5H2,1H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYFMCLVOLNDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)




![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)



